molecular formula C11H17NO3 B12988279 Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B12988279
M. Wt: 211.26 g/mol
InChI Key: ALSCJLJVBPWFLZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate is a complex organic compound belonging to the azabicycloalkane family This compound features a bicyclic structure with nitrogen and oxygen atoms incorporated into the ring system, making it an intriguing subject for organic chemists

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of triethylamine as a base in methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Alcohols or amines, depending on the specific reaction.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it acts as a catalyst, facilitating the transfer of oxygen atoms to alcohols to form carbonyl compounds . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-12-6-8-4-3-5-11(7-12,9(8)13)10(14)15-2/h8H,3-7H2,1-2H3

InChI Key

ALSCJLJVBPWFLZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC(C1)(C2=O)C(=O)OC

Origin of Product

United States

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